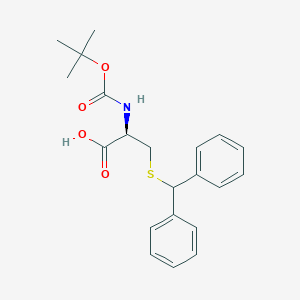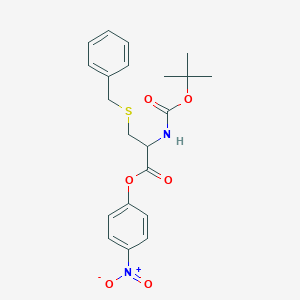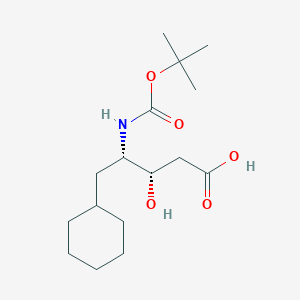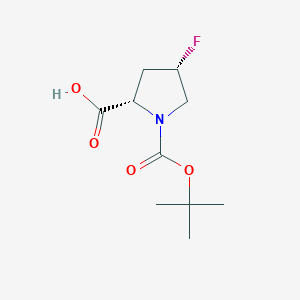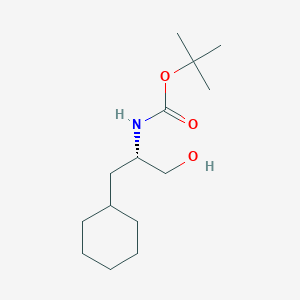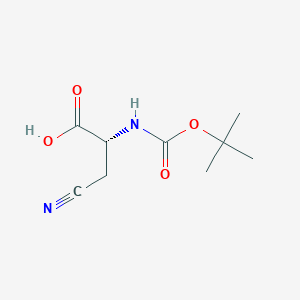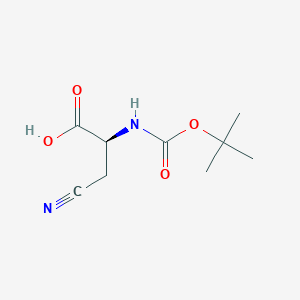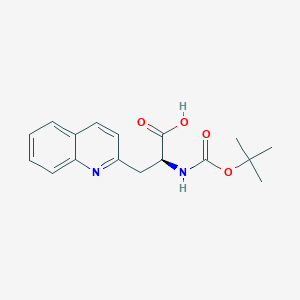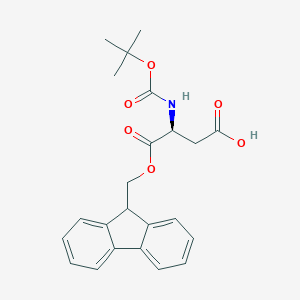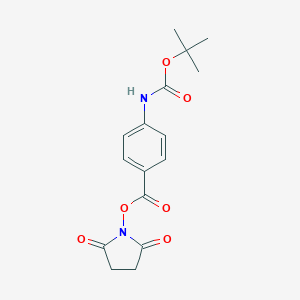
Boc-PABA-OSu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-PABA-OSu is a chemical compound with the molecular formula C16H18N2O6 and a molecular weight of 334.33 . It is also known as Boc-4-Abz-OSu or Boc-4-Aminobenzoic acid N-hydroxysuccinimide ester .
Molecular Structure Analysis
The InChI key for this compound is CVLCMHYNOJASNT-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O .Chemical Reactions Analysis
This compound is used in the protection of amines, a process that plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .It should be stored at 2-8ºC . More specific physical and chemical properties data is not available .
Safety and Hazards
Wirkmechanismus
Target of Action
Boc-PABA-OSu, a derivative of para-aminobenzoic acid (PABA), has been found to have potential therapeutic applications . PABA-based therapeutic chemicals are the primary focus of several studies, suggesting their potential as therapeutic agents in future clinical trials . .
Mode of Action
It is known that paba-based compounds have been observed to possess anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties This suggests that this compound may interact with its targets to induce these effects
Biochemical Pathways
Paba is known to be a crucial component in the synthesis of folate, a vitamin required for dna synthesis and replication Therefore, it is plausible that this compound may influence pathways related to DNA synthesis and replication
Result of Action
Paba-terminated dendrimers have been found to express enhanced radical and radical cation scavenging properties in relation to paba alone . In cellular tests, these dendrimers were found to suppress and reduce the proliferation of the human melanoma cell line
Action Environment
It is known that paba analogs have been discovered to possess protective properties against ultraviolet (uv) radiation This suggests that environmental factors such as UV radiation may influence the action of this compound
Biochemische Analyse
Biochemical Properties
Boc-PABA-OSu is a derivative of para-aminobenzoic acid (PABA), which is a commonly used building block in pharmaceuticals . PABA is known to interact with various enzymes, proteins, and other biomolecules in the biochemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. Paba and its derivatives have been observed to have diverse therapeutic effects, including local anesthetic, anti-tuberculosis, anti-convulsant, and anti-neoplastic effects . It is plausible that this compound may have similar effects on cells, but this needs to be confirmed through experimental studies.
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. PABA-based therapeutic chemicals are known to act as molecular targets in biological processes . It is possible that this compound may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This hypothesis needs to be tested experimentally.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not well-documented. Paba in some chemically defined formulations showed unexpected low recoveries when stored at 4°C for 30 months
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Further exploration of PABA’s potential anticancer effects in animal studies could be pursued . These substances have the potential to completely alter the field of drug development and therapies with further study and innovation .
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as PABA. PABA is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants, playing a crucial role in this metabolic pathway
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17-11-6-4-10(5-7-11)14(21)24-18-12(19)8-9-13(18)20/h4-7H,8-9H2,1-3H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLCMHYNOJASNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562692 |
Source


|
| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120465-50-1 |
Source


|
| Record name | tert-Butyl (4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

